molecular formula C21H17N7O3 B2504811 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1171348-47-2

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Número de catálogo: B2504811
Número CAS: 1171348-47-2
Peso molecular: 415.413
Clave InChI: IQEZHCYPVFUMGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic chemical compound of significant interest in early-stage pharmacological research and drug discovery. Its molecular structure incorporates two prominent pharmacophores: a pyrimidine-imidazole group and a urea-linked benzo[d][1,3]dioxole (piperonyl) group. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to target enzymes and receptors, particularly kinases, and is known for its diverse bioactivities, including potential anticancer applications . The benzo[d][1,3]dioxole moiety is also a common feature in biologically active compounds. The specific research applications and molecular mechanisms of action for this compound are an active area of investigation and are not fully characterized. Researchers are exploring its potential as a tool compound for probing biological pathways. Given its structural features, it may be of value in areas such as enzyme inhibition or cellular signaling studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and consult relevant literature for handling procedures.

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c29-21(27-16-5-6-17-18(9-16)31-13-30-17)26-15-3-1-14(2-4-15)25-19-10-20(24-11-23-19)28-8-7-22-12-28/h1-12H,13H2,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZHCYPVFUMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, dna synthesis, and cellular metabolism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed in the gastrointestinal tract if administered orally. The presence of multiple aromatic rings could potentially lead to extensive metabolism in the liver, possibly affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially modulate the activity of target proteins or enzymes, leading to changes in cellular processes.

Actividad Biológica

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, a complex organic compound, has gained attention for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21N7O3C_{22}H_{21}N_{7}O_{3}, with a molecular weight of approximately 397.45 g/mol. Its structure features a central urea linkage and multiple heterocyclic rings, including imidazole and pyrimidine moieties, which are critical for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H21N7O3C_{22}H_{21}N_{7}O_{3}
Molecular Weight397.45 g/mol
CAS Number45502618

The compound primarily functions as an inhibitor of inducible nitric oxide synthase (iNOS) . By disrupting the dimerization of iNOS, it effectively reduces nitric oxide production, which plays a significant role in inflammatory responses and various pathological conditions. The modulation of nitric oxide synthesis is crucial for therapeutic effects in diseases characterized by excessive inflammation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance, studies have shown that similar imidazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The activity is often attributed to their ability to interact with nucleic acids and enzymes crucial for tumor growth .

Anti-inflammatory Effects

The inhibition of iNOS by the compound suggests potential applications in treating inflammatory diseases. By lowering nitric oxide levels, it may alleviate symptoms associated with conditions like rheumatoid arthritis and other autoimmune disorders.

Case Studies

  • Inflammatory Disease Models : In animal models of inflammation, compounds structurally similar to this compound demonstrated significant reductions in inflammatory markers and improved clinical scores.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against rapidly dividing cells such as A549 lung cancer cells .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A549 cells
Anti-inflammatoryReduced inflammatory markers
Enzyme InhibitioniNOS inhibition

Comparación Con Compuestos Similares

Core Scaffold and Functional Groups

  • Target Compound: Urea linker, pyrimidine-imidazole-aminophenyl, benzo[d][1,3]dioxol-5-yl.
  • Compound 17c () : Pyrrolo[3,4-d]imidazole carboxamide core, cyclopropanecarbonyl-piperidine, benzo[d][1,3]dioxol-5-yl.
    • Key difference: Carboxamide instead of urea; cyclopropane moiety may influence lipophilicity.
  • Compound 18b () : Naphthalen-2-yl substituent.
    • Bulky aromatic group could enhance target selectivity but reduce solubility .
  • Compound from : Urea linker with pyrrolo[1,2-a]imidazole-phenyl and benzo[d][1,3]dioxol-5-yl.

Substituent Impact on Pharmacokinetics

  • Benzo[d][1,3]dioxol-5-yl : Present in both the target compound and 17c (), this group is associated with improved metabolic stability due to reduced oxidative degradation .
  • Pyrimidine vs. Pyrroloimidazole : Pyrimidine-based structures (target compound) may exhibit better solubility compared to fused pyrroloimidazole systems () due to reduced planar rigidity.

Pharmacological and Target Profile

  • Compounds: Pyrrolo[3,4-d]imidazole carboxamides are hypothesized to target kinases or G-protein-coupled receptors (GPCRs) due to structural resemblance to known inhibitors, though specific targets are unconfirmed .
  • Compound : The pyrrolo[1,2-a]imidazole-phenyl urea may share MCT4 inhibition but with possible off-target effects due to its fused heterocycle .

Selectivity Considerations

  • The pyrimidine-imidazole motif in the target compound could confer selectivity for MCT4 over other monocarboxylate transporters (e.g., MCT1), whereas bulkier substituents in 18b () might reduce transporter compatibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.